Tetraisooctyl orthotitanate

Description

Significance of Organotitanium Compounds in Contemporary Chemical Research

Organotitanium compounds, characterized by a titanium-carbon bond, are a cornerstone of modern organometallic chemistry. wikipedia.org Their utility spans a wide array of chemical transformations, from catalysis in polymerization reactions to the synthesis of complex organic molecules. chemscene.comresearchgate.net These compounds are instrumental in the production of high-performance polymers with customized properties. chemscene.com The versatility of organotitanium compounds stems from the diverse reactivity of the titanium center, which can be fine-tuned by altering the organic ligands attached to it. ontosight.ai This adaptability allows for their use as catalysts in various reactions, including esterification, transesterification, condensation, and addition reactions. sdeastsunrise.com

Titanium alkoxides, a subclass of organotitanium compounds, are particularly important as precursors for the synthesis of titanium dioxide (TiO2), a material with widespread applications in pigments, coatings, and photocatalysis. chemimpex.comekb.egwikipedia.org The sol-gel process, which often utilizes titanium alkoxides, enables the creation of thin films and nanomaterials with controlled properties. noahchemicals.comresearchgate.net

Historical Development and Evolution of Research on Tetraisooctyl Orthotitanate and Related Alkoxides

The exploration of organotitanium compounds dates back to the 19th century, but it was in the mid-20th century that significant breakthroughs occurred. wikipedia.org The discovery of titanocene (B72419) dichloride in 1954 marked a pivotal moment, opening the door to a deeper understanding of these compounds. wikipedia.org The subsequent development of Ziegler-Natta catalysts, which often incorporate titanium compounds, revolutionized the polymer industry and highlighted the immense practical value of organotitanium chemistry. wikipedia.org

Research into titanium alkoxides, such as tetraisopropyl titanate, gained momentum in the 1950s. noahchemicals.com These compounds were recognized for their utility as precursors in the synthesis of titanium dioxide and as catalysts in various organic reactions. noahchemicals.comwikipedia.org The study of titanium alkoxides has since expanded to include a wide range of derivatives with different alkyl groups, each offering specific advantages in terms of reactivity, solubility, and handling. This compound, with its bulkier isooctyl groups, is a more recent development, offering reduced sensitivity to moisture compared to its smaller counterparts like tetra isopropyl titanate and tetra-n-butyl titanate. sdeastsunrise.com This characteristic makes it a more manageable and often preferred reagent in many industrial processes. The evolution of research in this area reflects a continuous effort to develop more stable, efficient, and selective organotitanium reagents for a growing number of applications. noahchemicals.com

Scope and Methodological Paradigms in this compound Investigations

The investigation of this compound and related titanium alkoxides employs a variety of analytical and spectroscopic techniques to characterize their structure, properties, and reactivity. Common methods include:

X-ray Diffraction (XRD): Used to determine the crystal structure of the compounds and the resulting materials, such as titanium dioxide. researchgate.netresearchgate.net

Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the chemical bonds present in the molecule, confirming its structure and purity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating the molecular structure in solution.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to study the morphology and particle size of materials synthesized from these precursors. researchgate.net

Thermogravimetric Analysis (TGA): Helps to understand the thermal stability and decomposition behavior of the compounds. researchgate.net

Research in this field often focuses on the sol-gel process, where the hydrolysis and condensation of the titanium alkoxide are carefully controlled to produce titanium dioxide with specific properties like crystal phase (anatase, rutile, or brookite), particle size, and surface area. wikipedia.orgresearchgate.netresearchgate.net The catalytic activity of this compound in reactions such as esterification and polymerization is another major area of investigation, with studies focusing on reaction kinetics, yield optimization, and catalyst efficiency. sdeastsunrise.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 1070-10-6 | sdeastsunrise.comchemicalbook.com |

| Molecular Formula | C32H68O4Ti | nih.gov |

| Appearance | Clear colorless to yellowish liquid | sdeastsunrise.com |

| Specific Gravity (25°C) | 0.934-0.937 | sdeastsunrise.com |

| Boiling Point | 248-249 °C/11 mmHg | chemicalbook.com |

| Flash Point | 160 °F | chemicalbook.com |

| Refractive Index (n20/D) | 1.479 | chemicalbook.com |

| Moisture Sensitivity | Reacts slowly with moisture/water | sdeastsunrise.comchemicalbook.com |

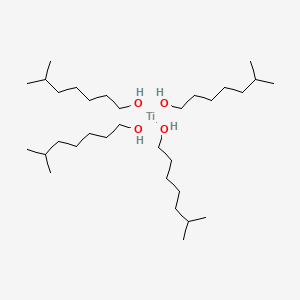

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H72O4Ti |

|---|---|

Molecular Weight |

568.8 g/mol |

IUPAC Name |

6-methylheptan-1-ol;titanium |

InChI |

InChI=1S/4C8H18O.Ti/c4*1-8(2)6-4-3-5-7-9;/h4*8-9H,3-7H2,1-2H3; |

InChI Key |

XMCFCXSPLADUGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCO.CC(C)CCCCCO.CC(C)CCCCCO.CC(C)CCCCCO.[Ti] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Tetraisooctyl Orthotitanate

Established Synthetic Pathways for Tetraisooctyl Orthotitanate

Traditional methods for synthesizing this compound rely on fundamental reactions in organotitanium chemistry, including alkoxide exchange, esterification, and reactions involving titanium halides.

Alkoxide exchange, a form of transesterification, is a common and effective method for preparing higher-boiling point titanium alkoxides like this compound from more common, lower-boiling point titanates. wikipedia.orgwikipedia.org The process involves reacting a readily available titanium alkoxide, such as tetra n-butyl titanate or tetraisopropyl titanate (TTIP), with isooctyl alcohol. wikipedia.orgsdeastsunrise.comatamanchemicals.com

The reaction proceeds by substituting the existing alkoxy groups (e.g., butoxy or isopropoxy) with isooctoxy groups. To drive the reaction to completion, the equilibrium must be shifted towards the products. This is typically achieved by the continuous removal of the more volatile alcohol byproduct (e.g., butanol or isopropanol) through distillation. wikipedia.orgwikipedia.org The large difference in boiling points between isopropanol (B130326) (82.5 °C) or n-butanol (117.7 °C) and isooctyl alcohol (~190 °C) facilitates this separation.

The general reaction is as follows: Ti(OR)₄ + 4 R'OH ⇌ Ti(OR')₄ + 4 ROH Where R is isopropyl or butyl, and R' is isooctyl.

Table 1: Overview of Alkoxide Exchange for this compound Synthesis

| Reactant 1 | Reactant 2 | Product | Key Condition |

| Tetraisopropyl Titanate (TTIP) | Isooctyl Alcohol | This compound | Removal of isopropanol byproduct by distillation. |

| Tetra n-butyl Titanate (TNBT) | Isooctyl Alcohol | This compound | Removal of n-butanol byproduct by distillation. |

Direct esterification and transesterification are fundamental reactions for producing esters, and these principles are applied to the synthesis of titanates. wikipedia.orgsdeastsunrise.comresearchgate.net While alkoxide exchange (discussed in 2.1.1) is the most prominent transesterification route for titanates, the term can broadly cover any reaction where the alcohol component of the ester is swapped. wikipedia.orgsdeastsunrise.com

Table 2: Comparison of General Esterification and Transesterification Features

| Synthesis Route | Titanium Precursor | Alcohol | Driving Force |

| Transesterification (Alkoxide Exchange) | Lower Titanium Alkoxide (e.g., TTIP) | Isooctyl Alcohol | Distillative removal of lower-boiling alcohol. wikipedia.org |

| Direct Esterification (Alcoholysis) | Titanium Halide (e.g., TiCl₄) | Isooctyl Alcohol | Neutralization and removal of acid byproduct (e.g., HCl). justia.com |

A cornerstone of titanium alkoxide chemistry is the reaction of titanium tetrachloride (TiCl₄) with an alcohol. wikipedia.orgjustia.com This method is widely applicable for the synthesis of various tetraalkyl titanates, including this compound. justia.com The reaction involves treating TiCl₄ with four equivalents of isooctyl alcohol. wikipedia.org

A critical aspect of this synthesis is the production of hydrogen chloride (HCl) as a byproduct. The generated HCl can catalyze undesirable side reactions or lead to incomplete conversion. To ensure the reaction proceeds to completion, a base, typically ammonia (B1221849) (NH₃), is added to the reaction mixture. justia.com The base neutralizes the HCl, forming a salt (ammonium chloride, NH₄Cl) that is insoluble in the organic medium and can be easily removed by filtration. justia.com

The balanced chemical equation using ammonia as the base is: TiCl₄ + 4 C₈H₁₇OH + 4 NH₃ → Ti(OC₈H₁₇)₄ + 4 NH₄Cl(s)

After the reaction, the solid ammonium (B1175870) chloride is filtered off, and the final product, this compound, can be purified from the filtrate. justia.com

Table 3: Summary of the Titanium Halide Synthesis Route

| Reactant | Co-reactant | Base | Product | Byproduct |

| Titanium Tetrachloride (TiCl₄) | Isooctyl Alcohol | Ammonia (NH₃) | This compound | Ammonium Chloride (NH₄Cl) |

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. For this compound, this includes the use of catalysts to improve reaction rates and the exploration of alternative reaction media like supercritical fluids.

While many titanate syntheses are driven to completion by stoichiometric means and byproduct removal, catalysts can be employed to enhance reaction rates and efficiency, particularly in transesterification reactions. wikipedia.org The alkoxide exchange reaction to produce this compound can be facilitated by either acid or base catalysts.

Acid Catalysis : Strong acids work by protonating the carbonyl group (in organic esters) or, in this case, coordinating to the oxygen of the leaving alkoxide group, making it a better leaving group and rendering the titanium center more electrophilic for attack by the incoming isooctyl alcohol. wikipedia.org

Base Catalysis : Bases, such as sodium or potassium alkoxides, function by deprotonating the incoming isooctyl alcohol, converting it into a more powerful nucleophile (an isooctoxide anion) that can more readily attack the titanium center. wikipedia.org

The selection of a catalyst must be done carefully to avoid unwanted side reactions. Titanium compounds themselves are often used as catalysts for other esterification processes due to their Lewis acidic nature. researchgate.netatamanchemicals.com

Green chemistry principles encourage the reduction or elimination of volatile organic solvents. A solvent-free approach to synthesizing this compound can be realized in the alkoxide exchange reaction. By using an excess of one of the liquid reactants, such as isooctyl alcohol, to serve as the reaction medium, the need for an additional solvent is eliminated.

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), represent an advanced and environmentally benign reaction medium. acs.orgresearchgate.net Supercritical fluids exhibit properties of both liquids and gases, such as high diffusivity, zero surface tension, and tunable solvent strength, which can enhance reaction rates and simplify product separation. acs.org While the synthesis of TiO₂ nanoparticles from titanium alkoxides in scCO₂ has been documented osti.govacs.orgtut.edu.tw, the direct synthesis of this compound in this medium is a promising but less explored area. Such a process would involve reacting the precursors (e.g., a titanium alkoxide and isooctyl alcohol) in scCO₂. The high miscibility of gases and liquids in the supercritical phase could facilitate mass transfer, and upon completion, the CO₂ can be easily removed by depressurization, leaving a solvent-free product. osti.gov

Table 4: Potential Green Chemistry Approaches

| Approach | Methodology | Potential Advantages |

| Solvent-Free Synthesis | Use excess isooctyl alcohol as the reaction medium in alkoxide exchange. | Reduces solvent waste; simplifies purification. |

| Supercritical Fluid (SCF) Synthesis | Use supercritical CO₂ as the reaction medium. | Enhanced mass transfer; easy solvent removal; environmentally benign. acs.orgresearchgate.net |

Purification and Isolation Techniques for Research-Grade this compound

The purification of this compound to a research-grade level presents significant challenges due to its inherent reactivity, particularly its sensitivity to moisture, which can lead to hydrolysis and the formation of titanium dioxide and isooctyl alcohol. atamankimya.comgoogle.com The high boiling point and viscosity of the compound also complicate standard purification procedures. Consequently, obtaining highly pure material requires meticulous handling under inert and anhydrous conditions.

Common industrial grades of this compound are often used as catalysts in polymerization and esterification reactions, where minor impurities may be tolerated. google.comgoogleapis.com However, for specific research applications, such as in materials science for the controlled synthesis of nanostructures or as a precursor in chemical vapor deposition, a high degree of purity is essential. mdpi.comatamanchemicals.com

The primary methods for purifying tetra-alkyl titanates, which can be adapted for this compound, include fractional distillation under high vacuum. This technique is the most effective method for separating the desired titanate from starting materials, by-products like hydrogen chloride (if synthesized from titanium tetrachloride), and lower-boiling impurities. google.com Given the high molecular weight of this compound, a very low pressure is required to achieve distillation without thermal decomposition. mdpi.com

For related titanate esters, purification strategies also involve chemical treatment prior to distillation. For instance, crude reaction mixtures can be treated with ammonia to precipitate ammonium chloride, which is then removed by filtration. google.com The excess alcohol and other volatile components are subsequently removed under reduced pressure. google.com Another approach involves dissolving the crude titanate in a dry, non-polar solvent like benzene, filtering any insoluble matter, and then proceeding with evaporation and fractional distillation. atamankimya.com While effective for smaller alkyl titanates, the solubility and high boiling point of this compound may require optimization of solvent and distillation conditions.

In cases where titanates are used as catalysts, residual catalyst is sometimes removed from the final product using adsorbents. google.com This suggests that adsorption could potentially be used as a polishing step in the purification of the titanate itself, employing materials like activated carbon or specific clays (B1170129) to remove color bodies and trace impurities.

The table below summarizes potential purification techniques applicable to achieving research-grade this compound, largely inferred from methodologies used for analogous compounds.

| Technique | Principle of Operation | Target Impurities | Key Considerations |

| High-Vacuum Fractional Distillation | Separation based on differences in boiling points under reduced pressure to prevent thermal decomposition. | Unreacted precursors (isooctyl alcohol, TiCl4), reaction by-products, other alkyl titanates. | Requires very low pressure (<1 mmHg) and precise temperature control. Moisture must be strictly excluded. google.com |

| Solvent Precipitation & Filtration | Dissolving the crude product in a dry, non-polar solvent to precipitate inorganic salts (e.g., ammonium chloride). | Inorganic salts from the synthesis step. | Requires a suitable anhydrous solvent in which the titanate is soluble but the impurity is not. Must be performed under an inert atmosphere. google.com |

| Adsorption | Passing the titanate (potentially in a solvent) through a bed of adsorbent material to remove specific impurities. | Color bodies, polar impurities, trace catalyst residues. | Adsorbent must be thoroughly dried and non-reactive with the titanate. May require subsequent filtration. google.com |

| Inert Gas Stripping | Bubbling a dry, inert gas (e.g., nitrogen, argon) through the heated liquid titanate to remove volatile impurities. | Dissolved gases, low-boiling solvents, residual HCl. | Less effective for high-boiling impurities. Carries a risk of aerosol formation. |

Design and Synthesis of Modified this compound Derivatives for Specific Research Applications

The modification of this compound is pursued to fine-tune its chemical and physical properties for specialized research and industrial applications. The design of these derivatives focuses on altering reactivity, thermal stability, solubility, and the potential for incorporation into larger molecular or polymeric structures. The synthesis of such derivatives typically follows two main pathways: transesterification and synthesis from modified precursors.

Transesterification: This is a common method for modifying tetra-alkyl titanates. google.com this compound can be reacted with a different alcohol (R'OH) or a polyol to exchange one or more of the isooctyl groups. The reaction is an equilibrium process, and the extent of substitution can be controlled by the stoichiometry of the reactants and by removing the displaced isooctyl alcohol, often by distillation.

Reaction Scheme: Ti(OC₈H₁₇)₄ + n R'OH ⇌ Ti(OC₈H₁₇)₄₋ₙ(OR')ₙ + n C₈H₁₇OH

This strategy allows for the creation of mixed-alkoxide titanates with tailored properties. For example, reacting this compound with a chelating agent like a beta-diketone or an alkanolamine can result in a more stable, less hydrolysis-prone derivative. These chelated titanates are often used as catalysts or adhesion promoters where improved stability to ambient moisture is required.

Synthesis from Modified Precursors: An alternative to modifying the finished this compound molecule is to build the desired derivative from a modified alcohol precursor. This involves the standard synthesis route for alkyl titanates—reacting titanium tetrachloride (TiCl₄) with a custom-synthesized functional alcohol.

Reaction Scheme: TiCl₄ + 4 R''OH → Ti(OR'')₄ + 4 HCl

This approach is particularly useful for introducing functionalities that might not be compatible with transesterification conditions. For instance, if an alcohol containing another reactive group (e.g., a vinyl or epoxy group) is used, the resulting titanate derivative can act as a molecular bridge, capable of reacting with both inorganic surfaces (via the titanate core) and an organic polymer matrix (via the functional tail). This is a key principle in the design of advanced coupling agents and surface modifiers. sdeastsunrise.com

The table below outlines examples of hypothetical modified this compound derivatives, their synthetic design, and the targeted research applications.

| Derivative Type | Synthetic Strategy | Modification | Targeted Research Application |

| Chelated Titanate | Transesterification | Reaction of TIOT with a chelating ligand like triethanolamine (B1662121) or acetylacetone. | Enhanced hydrolytic stability for use as a cross-linking catalyst in sol-gel processes under ambient conditions. atamanchemicals.com |

| Mixed Alkoxy Titanate | Transesterification | Partial replacement of isooctyl groups with shorter-chain alcohols (e.g., n-butanol). | Modification of reactivity and viscosity for use as a controlled-rate polymerization catalyst. |

| Polymeric Titanate | Transesterification | Reaction of TIOT with a diol, such as ethylene (B1197577) glycol or 1,4-butanediol. | Formation of oligomeric or polymeric titanate structures for use in high-temperature coatings and binders. |

| Functionalized Titanate | Synthesis from Modified Precursor | Synthesis using an alcohol containing a secondary functional group, e.g., 2-hydroxyethyl methacrylate. | Creation of a coupling agent to improve adhesion and compatibility between inorganic fillers and polymer matrices in composites. |

These modification strategies provide a versatile platform for developing novel organo-titanium compounds with properties precisely engineered for advanced materials science, catalysis, and surface chemistry research.

Mechanistic and Kinetic Investigations of Tetraisooctyl Orthotitanate in Catalytic Systems

Tetraisooctyl Orthotitanate as a Catalyst in Transesterification Reactions

Transesterification, the process of exchanging the organic R″ group of an ester with the organic R′ group of an alcohol, is a crucial reaction in the production of biofuels and various esters. This compound is recognized as an effective catalyst for these reactions, offering benefits such as high yields and the reduction of by-products.

Elucidation of Reaction Mechanisms for this compound-Mediated Transesterification

The catalytic mechanism of titanates like this compound in transesterification is generally understood to proceed through a Lewis acid-catalyzed pathway. While specific studies on this compound are limited, the mechanism can be inferred from related titanate catalysts, such as tetrabutyl titanate. sci-hub.sechemicalbook.com

The proposed mechanism involves the following key steps:

Catalyst-Ester Coordination: The titanium atom in this compound, being electron-deficient, acts as a Lewis acid. It coordinates with the carbonyl oxygen of the substrate ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. sci-hub.sechemicalbook.com

Nucleophilic Attack: The alcohol reactant, acting as a nucleophile, attacks the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate.

Intermediate Reorganization: The tetrahedral intermediate is unstable and rearranges. This involves the transfer of a proton, typically from the attacking alcohol to one of the alkoxy groups of the original ester.

Product Formation and Catalyst Regeneration: The intermediate collapses, leading to the formation of the new ester and the release of the original alcohol. The titanate catalyst is regenerated and can participate in another catalytic cycle.

Kinetic Modeling and Rate Law Determination in this compound Catalysis

The kinetics of transesterification reactions catalyzed by titanates can be complex, often depending on the specific reactants and conditions. However, some general models have been applied to similar systems. researchgate.netnih.govacs.org

Pseudo-First-Order Model: In many industrial applications, the alcohol is used in large excess. Under these conditions, the concentration of the alcohol remains nearly constant throughout the reaction. Consequently, the reaction rate primarily depends on the concentration of the limiting reactant (the ester). In such cases, the reaction can be described by a pseudo-first-order kinetic model. researchgate.netnih.gov Studies on other titanate catalysts have successfully used this model to represent the reaction kinetics. nih.gov

Second-Order Model: When the concentrations of both the ester and the alcohol are comparable and change significantly during the reaction, a second-order rate law may be more appropriate. A kinetic study on the transesterification of monoolein (B16389) catalyzed by titanium isopropoxide found the reaction to be second-order with respect to the alcohol. acs.org Another study on the esterification of adipic acid and ethylene (B1197577) glycol with tetrabutyl titanate also established a second-order kinetic model. sci-hub.se

The precise rate law for a reaction catalyzed by this compound would need to be determined experimentally by monitoring the concentration of reactants and products over time under various initial concentrations and temperatures. The activation energy (Ea) for biodiesel production via transesterification using different catalysts typically falls within the range of 21–84 kJ·mol⁻¹. researchgate.net

Effects of Substrate Structure and Reaction Parameters on this compound Catalytic Activity

The efficiency of this compound as a catalyst is influenced by several factors, including the structure of the substrates (ester and alcohol) and the reaction conditions.

Substrate Structure:

Steric Hindrance: The bulky isooctyl groups on the titanate catalyst itself can influence its interaction with substrates. Similarly, sterically hindered esters or alcohols will react more slowly. Less hindered, primary alcohols generally react faster than secondary or tertiary alcohols.

Electronic Effects: The electronic nature of the substrate ester plays a significant role. Electron-withdrawing groups near the carbonyl group can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

Reaction Parameters: The catalytic activity is also highly dependent on the reaction conditions. The following table summarizes the general effects of key parameters on the transesterification reaction rate.

| Parameter | Effect on Reaction Rate | Rationale |

| Temperature | Increases | Increases the kinetic energy of molecules, leading to more frequent and energetic collisions. sci-hub.se |

| Catalyst Conc. | Increases (up to a point) | More catalyst provides more active sites for the reaction to occur. sci-hub.se At very high concentrations, mass transfer limitations or catalyst aggregation might occur. |

| Molar Ratio | Increases with excess alcohol | A high molar ratio of alcohol to ester shifts the equilibrium towards the products, increasing the overall conversion, in line with Le Chatelier's principle. sci-hub.se |

| Mixing/Agitation | Increases | Improves mass transfer between the reactants and the catalyst, especially in heterogeneous or multi-phase systems. |

Polymerization Catalysis Initiated or Mediated by this compound

This compound is a notable catalyst in the synthesis of various polymers, where it can act as an initiator or mediator, influencing reaction rates, polymer molecular weight, and material properties.

Mechanism of this compound in Polyester (B1180765) and Polyurethane Synthesis

Polyester Synthesis: In polyesterification, which involves the reaction of a dicarboxylic acid with a diol, this compound functions as an effective esterification catalyst. rsc.orgsemanticscholar.org The mechanism is analogous to that of transesterification and is well-described for similar catalysts like tetrabutyl titanate. chemicalbook.com

Activation of the Carboxylic Acid: The titanium center coordinates to the carbonyl oxygen of the dicarboxylic acid. This coordination enhances the electrophilic character of the carbonyl carbon. sci-hub.sechemicalbook.com

Nucleophilic Attack by Diol: A hydroxyl group from the diol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Ester Bond Formation and Water Elimination: The intermediate collapses to form an ester linkage and eliminates a molecule of water. The catalyst is regenerated in the process. chemicalbook.com

This process repeats, leading to the growth of polyester chains. The use of titanate catalysts like this compound is advantageous as it can lead to high molecular weight polyesters with good color properties, although titanates can sometimes impart a yellowish tint. rsc.org

Polyurethane Synthesis: Polyurethanes are typically formed by the polyaddition reaction between a diisocyanate and a polyol. Organometallic compounds, including titanium complexes, are known to catalyze this reaction. acs.orgresearchgate.netl-i.co.uk The catalytic mechanism for titanates generally involves a Lewis acid pathway:

Reactant Coordination: The titanium catalyst can coordinate with either the oxygen of the isocyanate group or the oxygen of the hydroxyl group of the polyol. Coordination to the isocyanate activates its carbon atom for nucleophilic attack.

Urethane (B1682113) Linkage Formation: The activated complex then reacts with the other monomer (the polyol if the isocyanate is activated, or vice-versa), leading to the formation of the urethane linkage.

Catalyst Dissociation: The catalyst dissociates from the newly formed urethane group and is free to catalyze further reactions.

While tin-based catalysts are very common, titanium catalysts serve as alternatives, although they may exhibit different activity levels and selectivity. l-i.co.uk

Role of this compound in Olefin and Epoxy Resin Polymerization

Olefin Polymerization: Titanium compounds are fundamental components of Ziegler-Natta catalysts, which are widely used for the polymerization of olefins like ethylene and propylene. uc.edutripod.comuu.nl While this compound can be used in this context, it often functions as a co-catalyst or part of a more complex catalytic system rather than a sole initiator. googleapis.com

The general mechanism involves:

Formation of the Active Site: The titanate reacts with an organoaluminum compound (the activator, e.g., triethylaluminum) to form a titanium-alkyl active center.

Olefin Coordination: An olefin monomer coordinates to the vacant orbital of the titanium active site.

Insertion: The coordinated olefin then inserts into the titanium-alkyl bond. This step extends the polymer chain and regenerates the vacant site for the next monomer to coordinate. This process, known as the Cossee-Arlman mechanism, repeats to form the long polymer chain. The nature of the ligands on the titanium, such as the isooctyl groups, can influence the stereoselectivity and activity of the catalyst.

Epoxy Resin Polymerization: In the context of epoxy resins, this compound can act as a catalyst for curing or as a cross-linking agent. epo.org Epoxy resins are typically cured by reacting the epoxy (oxirane) rings with a hardener, which can be an amine, acid, or other reactive species.

The role of a titanate catalyst can be multifaceted:

Lewis Acid Catalysis: The titanium atom can coordinate to the oxygen of the epoxy ring, making the ring more susceptible to nucleophilic attack by the curing agent (e.g., an amine or a hydroxyl group). paint.org

Cross-linking: The titanate itself can react with functional groups present in the resin system. For instance, it can react with hydroxyl groups (present on the epoxy backbone or from the hardener) in a condensation reaction. This reaction forms Ti-O-C linkages, effectively cross-linking the polymer chains and increasing the network density of the cured resin. paint.org Inorganic salts of titanium are known to be active catalysts for the epoxy-carboxyl reaction. paint.org

The following table summarizes the catalytic role of this compound in different polymerization systems.

Coordination Polymerization Aspects and Chain Transfer Reactions with this compound

In the realm of polymer chemistry, titanate esters like this compound are instrumental as catalysts in coordination polymerization. atamanchemicals.com This type of polymerization is a form of chain-growth polymerization initiated by transition metal complexes. libretexts.org The process is remarkable for its ability to produce polymers with a high degree of linearity and stereoregularity. uomustansiriyah.edu.iq

The mechanism of coordination polymerization involves the formation of an active site at the titanium center. researchgate.net The monomer coordinates to the titanium, followed by insertion into the growing polymer chain. This process regenerates the active site for the subsequent monomer addition. researchgate.net The bulky isooctyl groups of this compound can influence the stereochemistry of the resulting polymer by directing the approach of the incoming monomer.

Chain transfer reactions are crucial in controlling the molecular weight of polymers during polymerization. libretexts.org In the context of radical polymerization, catalytic chain transfer (CCT) is a method to produce shorter polymer chains. wikipedia.org While cobalt complexes are the most recognized catalysts for CCT, titanium compounds can also participate in reactions that influence the polymer chain length. researchgate.netwikipedia.org Chain transfer can occur through the transfer of a hydrogen atom from one location to another, which can divert the polymerization from producing strictly linear macromolecules. libretexts.org In systems involving this compound, chain transfer processes can occur, although the specific mechanisms and kinetics are highly dependent on the monomer and reaction conditions. These reactions are critical for tailoring the properties of the final polymeric material. wikipedia.org

This compound as a Lewis Acid Catalyst in Organic Transformations

The titanium atom in this compound possesses empty d-orbitals, allowing it to act as an electron pair acceptor, a characteristic feature of a Lewis acid. wikipedia.org This Lewis acidity is central to its catalytic activity in a wide array of organic reactions. wikipedia.orgchempoint.com By coordinating to Lewis basic sites in organic substrates, such as the oxygen atom of a carbonyl group, this compound activates the substrate towards nucleophilic attack or other transformations. wikipedia.org

Stereoselective synthesis, the preparation of a single stereoisomer of a product, is a cornerstone of modern organic chemistry. ethz.ch Lewis acid catalysts, including titanium alkoxides, play a pivotal role in achieving high levels of stereoselectivity. nih.gov

Sharpless Epoxidation Analogs: The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for the epoxidation of primary allylic alcohols. researchgate.netyoutube.com The classic system utilizes titanium tetraisopropoxide, a chiral tartrate ligand, and an oxidant like tert-butyl hydroperoxide. researchgate.netorganic-chemistry.org The titanium catalyst assembles into a rigid, dimeric, C2-symmetric pre-catalyst with the tartrate ligands. youtube.com This chiral environment dictates the facial selectivity of the epoxidation, leading to high enantiomeric excess (typically >90% ee). researchgate.net While the original Sharpless epoxidation uses titanium isopropoxide, analogous systems employing this compound can be envisioned. The bulkier isooctyl groups might influence the catalyst's solubility and reactivity profile, potentially offering advantages in specific applications, although the fundamental mechanistic principles of forming a chiral titanium-tartrate complex would remain the same. youtube.comorganic-chemistry.org

Kulinkovich Reaction Analogs: The Kulinkovich reaction provides a method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide, such as titanium isopropoxide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate. organic-chemistry.org This intermediate then reacts with the ester to form the cyclopropanol (B106826) product. organic-chemistry.org Modifications of this reaction, such as the Kulinkovich-de Meijere reaction, allow for the synthesis of cyclopropylamines from amides. organic-chemistry.org The use of this compound in place of titanium isopropoxide is plausible, with the isooctyl groups potentially affecting the reaction's kinetics and selectivity due to their steric bulk. In some variations, chlorotitanium triisopropoxide and methyltitanium triisopropoxide have been found to be effective titanium reagents. orgsyn.org

The general mechanism for these titanium-catalyzed reactions involves the in-situ generation of a reactive titanium species that facilitates the key bond-forming steps. The nature of the alkoxy group on the titanium catalyst, such as the isooctyl group, can modulate the catalyst's reactivity and steric environment, thereby influencing the outcome of the stereoselective transformation.

Beyond the well-known named reactions, this compound is a competent Lewis acid catalyst for a variety of other organic transformations. sdeastsunrise.com These include:

Esterification and Transesterification: Titanate catalysts are widely used to promote esterification and transesterification reactions. chempoint.comsdeastsunrise.com They function by activating the carboxylic acid or ester towards nucleophilic attack by the alcohol. researchgate.net The use of this compound can lead to high yields and eliminate byproducts. sdeastsunrise.com

Condensation and Addition Reactions: this compound can catalyze various condensation and addition reactions, which are fundamental processes in the synthesis of polyesters, polyurethanes, and plasticizers. sdeastsunrise.com

Friedel-Crafts Reactions: Lewis acids are essential for Friedel-Crafts alkylation and acylation reactions. While strong Lewis acids like aluminum chloride are common, milder catalysts like titanium alkoxides can also be employed, particularly when substrate sensitivity is a concern. wikipedia.orgrsc.org

Cycloaddition Reactions: Lewis acids can catalyze cycloaddition reactions, such as the Diels-Alder reaction, by coordinating to the dienophile and lowering the energy of the transition state. wikipedia.org This often leads to enhanced reaction rates and improved regioselectivity and stereoselectivity.

The catalytic activity of this compound in these reactions is generally attributed to its ability to coordinate with and activate substrates containing Lewis basic functional groups. wikipedia.org

Research into Heterogenization and Stabilization Strategies for this compound Catalysts

A significant area of research in catalysis focuses on the development of heterogeneous catalysts, which offer advantages in terms of catalyst recovery, recyclability, and suitability for continuous flow processes. sotelolab.es

Immobilizing homogeneous catalysts like this compound onto solid supports is a key strategy for heterogenization. sotelolab.es Various techniques can be employed for this purpose:

Covalent Grafting: The titanate can be chemically bonded to a functionalized support material, such as silica (B1680970) or a polymer resin. This involves reacting the hydroxyl groups on the support surface with the alkoxy groups of the titanate.

Encapsulation (Sol-Gel Method): The catalyst can be physically entrapped within the pores of a solid matrix, often formed through a sol-gel process. Hydrolysis and condensation of precursors like tetraethyl orthosilicate (B98303) (TEOS) in the presence of this compound can create a porous silica network that encapsulates the catalyst.

Adsorption: The catalyst can be adsorbed onto the surface of a high-surface-area support material through physical or chemical interactions.

The choice of immobilization method depends on the desired stability of the catalyst and the specific reaction conditions. The goal is to create a robust and recyclable catalyst that retains its high activity and selectivity.

The design of supported catalysts is a multidisciplinary field that combines materials science, surface chemistry, and catalysis. ugent.be For systems derived from this compound, several factors are considered in the design process:

Support Material: The choice of support is crucial. Materials like silica (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂) are commonly used due to their high surface area, thermal stability, and tunable surface properties. nih.gov Titania itself can be an effective catalyst support, sometimes leading to synergistic effects with the supported titanium catalyst. nih.gov

Surface Functionalization: The surface of the support can be modified to enhance catalyst loading, stability, and performance. For example, treating a silica surface with organosilanes can introduce specific functional groups for covalent attachment of the titanate.

Catalyst Loading and Dispersion: The amount of catalyst loaded onto the support and its distribution across the surface are critical parameters. A high dispersion of active sites is generally desirable for maximizing catalytic activity.

Pore Structure: The porosity of the support material can influence mass transport of reactants and products to and from the active sites.

Recent advancements in materials synthesis, such as the use of 3D printing, offer new possibilities for designing structured catalyst supports with optimized geometries for enhanced catalytic performance. sotelolab.es The development of well-defined, supported this compound catalysts holds promise for creating more sustainable and efficient chemical processes.

Tetraisooctyl Orthotitanate As a Precursor for Advanced Inorganic Materials and Nanostructures

Sol-Gel Chemistry and Hydrolysis-Condensation Processes of Tetraisooctyl Orthotitanate

The sol-gel process is a versatile method for producing solid materials from small molecules. For this compound, this process involves its transformation from a liquid-phase solution (sol) into a solid-phase network (gel) through a series of hydrolysis and condensation reactions.

The conversion of this compound into a titanium dioxide network is a two-step process fundamental to sol-gel science. researchgate.net

Condensation : The newly formed hydroxyl groups are reactive and can undergo condensation reactions with other hydroxyl groups (olation) or with remaining alkoxide groups (alcoxolation). These reactions release water or alcohol, respectively, and result in the formation of Ti-O-Ti bridges, which form the backbone of the inorganic network. researchgate.net

Olation (Water-producing condensation) : -Ti-OH + HO-Ti- → -Ti-O-Ti- + H₂O

Alcoxolation (Alcohol-producing condensation) : -Ti-OR + HO-Ti- → -Ti-O-Ti- + ROH

These condensation reactions continue, leading to the growth of a three-dimensional oxide network, which eventually spans the entire solution, resulting in the formation of a gel.

Controlling the rates of hydrolysis and condensation is critical for tailoring the properties of the final material. The gelation kinetics—the time required for the sol-to-gel transition—and the rheological (flow) properties of the sol are influenced by several factors:

Water-to-Alkoxide Ratio : A higher ratio of water to this compound generally accelerates the hydrolysis rate, leading to faster gelation.

Catalyst (pH) : Both acidic and basic conditions catalyze the hydrolysis reaction, but they influence the condensation process differently. Acid catalysis tends to produce more linear, weakly branched polymers, leading to longer gelation times. Base catalysis, conversely, promotes the formation of highly branched, dense clusters, which can result in faster gelation.

Temperature : Increasing the temperature typically increases the rates of both hydrolysis and condensation, thus shortening the gelation time.

Solvent : The choice of solvent can affect the solubility of the precursor and the evolving polymer network, influencing the homogeneity and properties of the resulting gel.

Due to the significant steric hindrance from the large isooctyl groups, the hydrolysis rate of this compound is inherently slower than that of precursors with smaller alkyl groups like tetrabutyl or tetraisopropyl orthotitanate. This slower reactivity can be advantageous, allowing for more precise control over the condensation process and the final material architecture.

Synthesis of Titanium Dioxide (TiO₂) Nanomaterials and Thin Films from this compound Precursors

Following the initial sol-gel process, thermal treatment (calcination) is typically employed to remove residual organic compounds and water, and to induce crystallization of the amorphous titania gel into a desired polymorphic phase. This process allows for the creation of various TiO₂ nanomaterials.

Titanium dioxide exists in three primary crystalline polymorphs: anatase, rutile, and brookite. researchgate.net The formation of these phases from a this compound precursor is highly dependent on the post-synthesis treatment, particularly the calcination temperature.

Amorphous to Anatase : As-synthesized TiO₂ from the sol-gel method is typically amorphous. Upon heating to temperatures between 300°C and 500°C, it crystallizes into the metastable anatase phase. researchgate.netmdpi.com

Anatase to Rutile Transformation (ART) : The anatase phase is kinetically favored at lower temperatures but is less thermodynamically stable than rutile. researchgate.net With further heating, typically in the range of 600°C to 900°C, anatase irreversibly transforms into the stable rutile phase. sapub.orgrsc.org This transformation is influenced by factors such as particle size, impurities, and the presence of other phases. researchgate.net

Brookite Formation : Brookite is another metastable phase of TiO₂ that can form under specific conditions, often in the presence of certain additives or at specific pH values during synthesis. researchgate.net It also transforms to rutile upon heating.

The table below summarizes the typical temperature ranges for TiO₂ phase formation, although the exact temperatures can vary based on synthesis conditions.

| Calcination Temperature Range | Predominant TiO₂ Phase | Key Characteristics |

| < 300°C | Amorphous | Disordered structure, no long-range order. mdpi.com |

| 300°C - 500°C | Anatase | Metastable, high photocatalytic activity. researchgate.net |

| 600°C - 900°C | Rutile (from Anatase) | Thermodynamically stable phase. sapub.orgrsc.org |

| Varies | Brookite | Metastable, often co-exists with anatase. researchgate.net |

By modifying the sol-gel process and employing various synthesis techniques, this compound can be used to create TiO₂ with specific nanostructured morphologies.

Nanoparticles : This is the most common morphology obtained through standard sol-gel and hydrothermal methods. juniperpublishers.com By controlling reaction parameters, the size of the nanoparticles can be tuned from a few nanometers to several hundred nanometers.

Nanotubes : TiO₂ nanotubes are often synthesized via a hydrothermal method where a TiO₂ precursor is treated with a concentrated alkaline solution. researchgate.netsemanticscholar.org Another common method is the electrochemical anodization of titanium metal foil. sigmaaldrich.com These structures offer a high surface area and defined one-dimensional channels.

Nanosheets : Two-dimensional TiO₂ nanosheets can be prepared through methods like surfactant-assisted exfoliation or specific hydrothermal treatments. rsc.orgresearchgate.net These structures provide a high proportion of exposed reactive facets.

The final properties of the TiO₂ nanomaterials are dictated by the precise control of synthesis parameters.

pH : The pH of the synthesis solution is a critical factor that influences both the crystalline phase and morphology. nih.gov Acidic conditions (low pH) can promote the formation of the rutile or brookite phase, sometimes even at lower temperatures, whereas neutral to alkaline conditions typically favor the anatase phase. nih.govsciencepg.com

Temperature : The synthesis and calcination temperatures are paramount for controlling crystallinity and phase composition. sapub.org As shown in the table below, higher calcination temperatures generally lead to an increase in crystallite size and the progressive transformation from amorphous to anatase and finally to rutile. mdpi.comsapub.org

Additives : The use of additives such as surfactants, polymers, or chelating agents can profoundly impact the final product. Surfactants can act as templates, directing the growth of mesoporous structures or specific morphologies like nanosheets. rsc.orgsemnan.ac.ir Chelating agents can modify the hydrolysis and condensation rates of the titanium precursor, allowing for better control over particle growth and preventing premature precipitation.

The following table illustrates the general influence of key synthesis parameters on the properties of TiO₂ derived from alkoxide precursors.

| Synthesis Parameter | Effect on Crystallinity | Effect on Morphology |

| pH | Influences crystalline phase (e.g., low pH can favor rutile). nih.govsciencepg.com | Affects particle size and aggregation. chalcogen.ro |

| Temperature | Increases crystallinity and crystallite size; drives phase transformations (Anatase → Rutile). sapub.org | Promotes grain growth and can lead to particle sintering at high temperatures. |

| Additives | Can inhibit or promote phase transformations. | Can control particle size, prevent agglomeration, and act as templates for nanostructures. iaea.org |

Fabrication of Mixed Metal Titanates and Complex Oxides Utilizing this compound

The fabrication of mixed metal titanates and complex oxides frequently employs solution-based methods like the sol-gel process, where molecular precursors are converted into solid materials. Titanium alkoxides are common precursors due to their reactivity. The choice of the alkoxide group (e.g., isopropoxy, butoxy, or the larger isooctoxy group in this compound) can significantly influence hydrolysis and condensation rates, thereby affecting the structure and properties of the final material. The bulky isooctoxy groups in this compound would be expected to slow the hydrolysis rate compared to shorter-chain alkoxides, potentially offering better control over the reaction kinetics.

The synthesis of perovskite materials such as Barium Titanate (BaTiO₃) and Strontium Titanate (SrTiO₃) via sol-gel routes typically involves the controlled hydrolysis and condensation of a titanium alkoxide with a corresponding metal salt (e.g., barium acetate (B1210297) or strontium acetate). Similarly, mixed oxides like TiO₂-SiO₂ are prepared by the co-hydrolysis of a titanium alkoxide and a silicon alkoxide, such as tetraethyl orthosilicate (B98303) (TEOS).

While this methodology is well-established for common titanium precursors, specific research detailing the use of this compound for the synthesis of BaTiO₃, SrTiO₃, or TiO₂-SiO₂ powders and films is not present in the available literature. Hypothetically, its lower reactivity could be advantageous in preventing overly rapid, uncontrolled precipitation, potentially leading to more homogeneous gels and, ultimately, more uniform final materials after calcination. However, without experimental data, the precise effects on particle size, phase purity, and dielectric properties remain unknown.

Porous titanosilicates are a class of materials, often with zeolite-like structures, where some silicon atoms in a silicate (B1173343) framework are replaced by titanium atoms. These materials are highly valued as catalysts for selective oxidation reactions. Their synthesis is typically achieved through hydrothermal methods, where a silicon source, a titanium source, and a structure-directing agent are reacted in an autoclave.

The use of this compound as the titanium source in these syntheses is not documented in published research. The large size of the isooctyl groups might pose steric hindrance challenges for the incorporation of titanium into the constrained framework of microporous zeolites. However, it could potentially be a suitable precursor for mesoporous titanosilicates, where the larger pore sizes might accommodate the bulky ligand during synthesis before it is removed by calcination. These materials could have applications as ion-exchangers, but again, specific studies are lacking.

Advanced Deposition Techniques Employing this compound as a Precursor

Advanced deposition techniques are critical for fabricating high-quality thin films for electronics, optics, and protective coatings. The choice of the chemical precursor is paramount, as its physical properties (volatility, thermal stability) dictate the process conditions and the quality of the resulting film.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for growing uniform, conformal thin films. In these processes, a volatile precursor is introduced into a reaction chamber where it decomposes on or reacts with a substrate surface to form the desired film. For the deposition of titanium dioxide (TiO₂) or other titanium-containing films, precursors must have sufficient volatility and thermal stability to be transported to the substrate without premature decomposition.

There is no available research indicating the use of this compound in CVD or ALD processes. Its high molecular weight and long alkyl chains would likely result in very low volatility, making it unsuitable for conventional vapor deposition techniques which typically require precursors that can be easily vaporized and transported in the gas phase.

The successful application of a precursor in CVD or ALD depends on its thermal behavior. An ideal precursor exhibits a "thermal window" where it is volatile enough for transport but stable enough to avoid gas-phase decomposition before reaching the substrate. The decomposition should then occur cleanly on the substrate surface at a predictable temperature.

Integration of this compound in Polymer-Inorganic Hybrid Materials Research

Polymer-inorganic hybrid materials combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., strength, thermal stability). Titanium alkoxides can be used to form inorganic (TiO₂) networks within a polymer matrix via in-situ sol-gel reactions or to act as coupling agents that improve the interface between a polymer and an inorganic filler.

The long, hydrophobic isooctyl chains of this compound suggest it may be more compatible with non-polar polymer matrices compared to shorter-chain alkoxides. This improved compatibility could lead to better dispersion of the inorganic phase and enhanced interfacial adhesion. While some patents list "tetraisooctyl titanate" as a potential component in polymer blends, specific scientific studies detailing its use in the synthesis and characterization of polymer-inorganic hybrid materials, its effectiveness as a coupling agent, or its influence on the final properties of such composites are absent from the reviewed literature. google.com Therefore, its role in this research area is largely speculative and lacks empirical validation.

Based on a comprehensive search of available scientific and technical literature, it has been determined that there is insufficient detailed research and data specifically on the chemical compound “this compound” to generate the requested article according to the provided outline and quality standards.

While its synonym, Titanium (IV) 2-ethylhexoxide, appears in chemical supplier databases and some patents, these sources only provide general information about its applications. They confirm its use as a catalyst, adhesion promoter, and cross-linking agent for polymers. akaiyochemtech.comconnectchemicals.com However, in-depth scholarly articles, detailed research findings, and specific data tables concerning its role in the formation of organic-inorganic hybrid networks, nanocomposites, and its specific effects on the properties of polymeric matrices are not available in the public domain.

The majority of the research in this field focuses on more common titanium alkoxides, such as tetraisopropyl orthotitanate and tetra-n-butyl titanate. Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the detailed subsections requested:

Cross-linking Reactions with Polymeric Matrices for Enhanced Material Properties:While its function as a cross-linking agent is mentioned, no research papers with detailed findings or data tables quantifying the enhancement of material properties were identified.

Therefore, to maintain scientific accuracy and adhere to the strict content exclusions, the requested article cannot be generated.

Advanced Characterization and Computational Studies in Tetraisooctyl Orthotitanate Research

Spectroscopic Analysis for Elucidating Reaction Mechanisms and Intermediates

Real-time monitoring of chemical reactions involving tetraisooctyl orthotitanate is crucial for understanding the kinetics and mechanisms of hydrolysis and condensation, which are fundamental to sol-gel processes. In-situ spectroscopic techniques are invaluable for capturing transient intermediates and providing a dynamic picture of the molecular transformations.

In-Situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Mechanistic Insights

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving titanium alkoxides like this compound. mt.commt.com By tracking the vibrational modes of specific chemical bonds in real-time, researchers can follow the consumption of reactants and the formation of intermediates and products. youtube.comxjtu.edu.cn A primary application is the study of hydrolysis, where the this compound is reacted with water.

The reaction can be monitored by observing changes in characteristic infrared bands. For instance, the hydrolysis of a related compound, titanium tetrabutoxide, has been followed by monitoring the decrease in intensity of the Ti-O-C bands around 1130, 1100, and 1039 cm⁻¹. semanticscholar.org Concurrently, the formation of Ti-OH groups and the presence of adsorbed water molecules can be identified by the appearance of new bands, such as those around 3660 cm⁻¹ and 3525 cm⁻¹. semanticscholar.org This allows for the kinetic profiling of the reaction, revealing how factors like the water-to-alkoxide ratio influence the rate of hydrolysis and subsequent condensation steps. semanticscholar.org

Table 1: Characteristic IR Bands for Monitoring Hydrolysis of Titanium Alkoxides

| Functional Group | Wavenumber (cm⁻¹) | Observation During Hydrolysis |

| Ti-O-C (in alkoxide) | ~1000-1150 | Intensity decreases |

| Ti-OH (hydroxyl) | ~3660 | Intensity increases |

| Adsorbed H₂O | ~3525 | Intensity increases |

| Ti-O-Ti (in oxide) | ~400-800 | Intensity increases |

Note: Specific peak positions can vary depending on the specific alkoxide and reaction conditions.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary, detailed structural information about the species present in solution during a reaction. nih.goved.ac.uk While specific in-situ NMR studies on this compound are not widely published, the technique's utility for mechanistic analysis of organometallic reactions is well-established. nih.govresearchgate.net By using nuclei such as ¹H, ¹³C, and ¹⁷O, it is possible to identify and quantify the various organic species (isooctanol, unreacted alkoxide) and oxygen environments, providing insight into the stepwise nature of ligand exchange and condensation processes.

X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR) for Probing Titanium Coordination and Oxidation States

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. arxiv.org For titanium compounds, Ti K-edge X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are particularly useful. acs.org Studies on various titanium alkoxides have shown that XANES can reveal the coordination number and symmetry of the titanium center. acs.org In precursor molecules like this compound, titanium is typically in a tetrahedral (four-coordinate) environment. However, during the initial stages of hydrolysis and condensation, oligomeric species may form where titanium atoms can adopt higher coordination numbers (e.g., five or six), which can be detected by changes in the pre-edge features of the XANES spectrum. researchgate.net

EXAFS analysis provides quantitative information on bond distances and coordination numbers. For titanium alkoxides, it can be used to determine the Ti-O bond lengths and the number of nearest oxygen neighbors, helping to build a structural model of the precursor and its early-stage hydrolysis products. acs.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for detecting species with unpaired electrons. While the titanium in this compound is in the +4 oxidation state (d⁰ configuration) and thus EPR-silent, the technique is invaluable for identifying and characterizing reaction intermediates or defects in derived materials that involve Ti(III) (d¹ configuration). nih.govbath.ac.uk The formation of Ti(III) centers can occur under reducing conditions or upon UV irradiation of the resulting titanium dioxide materials. researchgate.net EPR spectra of Ti(III) species are characterized by g-values typically below 2.0. researchgate.netnih.gov The precise g-values and any hyperfine coupling can provide information about the local environment of the Ti(III) ion, distinguishing between surface and bulk sites in derived nanoparticles. mdpi.com

Table 2: Spectroscopic Probes for Titanium Status

| Technique | Probed Property | Typical Finding for Titanium Systems |

| XAS (XANES) | Coordination geometry, Oxidation state | Distinguishes between 4-, 5-, and 6-coordinate Ti; Confirms Ti(IV) state. |

| XAS (EXAFS) | Bond distances, Coordination number | Measures Ti-O bond lengths in precursors and derived oxides. |

| EPR | Presence of unpaired electrons (e.g., Ti³⁺) | Detects and characterizes paramagnetic Ti(III) centers (g < 2.0). nih.govmdpi.com |

Microscopic and Diffraction Techniques for Structural and Morphological Characterization of Derived Materials

When this compound is used as a precursor, for example in a sol-gel synthesis, the properties of the resulting materials, such as titanium dioxide (TiO₂), are critically dependent on their structure and morphology at the nanoscale.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Analysis

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology of materials derived from this compound. amazonaws.comresearchgate.net It provides information on particle shape, size distribution, and the degree of agglomeration in powders. For instance, SEM images of TiO₂ nanoparticles synthesized via sol-gel methods often reveal spherical or near-spherical morphologies, with varying levels of aggregation depending on the synthesis conditions. amazonaws.comresearchgate.netscielo.br

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the visualization of individual nanoparticles and their crystal structure. semanticscholar.orgresearchgate.net TEM analysis can confirm the particle size and shape observed in SEM but with greater detail. amazonaws.com High-resolution TEM (HR-TEM) can even resolve the lattice fringes of crystalline nanoparticles, providing direct evidence of their crystalline nature. Furthermore, Selected Area Electron Diffraction (SAED) patterns, obtained within the TEM, can be used to identify the crystal phase of the nanoparticles. semanticscholar.org

X-ray Diffraction (XRD) for Crystallographic Phase Identification and Size Determination

X-ray Diffraction (XRD) is the primary technique for identifying the crystallographic phases present in the materials synthesized from this compound. For TiO₂, XRD can distinguish between its common polymorphs: anatase, rutile, and brookite. researchgate.net The heat treatment (calcination) temperature following a sol-gel synthesis is a critical parameter that determines the final phase composition. Typically, amorphous titania first crystallizes into the anatase phase at lower temperatures, which then transforms to the more stable rutile phase at higher temperatures. chapmanhall.com

The XRD pattern also provides information about the average crystallite size of the nanoparticles. By applying the Scherrer equation to the broadening of the diffraction peaks, the size of the coherently scattering domains can be calculated. chapmanhall.comresearchgate.net This is often correlated with the particle size observed in microscopy.

Table 3: Typical XRD Findings for TiO₂ from Alkoxide Precursors

| Parameter | Analytical Method | Typical Results |

| Crystal Phase | Peak Position Analysis | Amorphous, Anatase, Rutile (depending on calcination temp.) chapmanhall.com |

| Crystallite Size | Peak Broadening (Scherrer Eq.) | 5 - 100 nm (depending on synthesis conditions) amazonaws.comresearchgate.net |

| Phase Purity | Absence of impurity peaks | High purity is often achievable via sol-gel. |

Surface-Sensitive Spectroscopies for Elemental and Chemical State Analysis of Films and Interfaces

For applications involving coatings and thin films derived from this compound, understanding the surface chemistry is paramount. atamanchemicals.comnih.govmdpi.comresearchgate.netiaea.org Surface-sensitive techniques provide information about the elemental composition and chemical bonding at the outermost layers of the material.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for this purpose. kratos.commdpi.com By analyzing the kinetic energies of photoelectrons ejected from the sample surface upon X-ray irradiation, XPS can identify the elements present and, crucially, their oxidation states. scielo.brsemanticscholar.org In the analysis of TiO₂ films, high-resolution XPS spectra of the Ti 2p region can be used to confirm the dominant Ti⁴⁺ state. semanticscholar.orgresearchgate.net The presence of shoulder peaks or shifted components may indicate the existence of lower oxidation states, such as Ti³⁺, which are often associated with oxygen vacancies and can significantly influence the material's electronic and catalytic properties. semanticscholar.org The O 1s spectrum can distinguish between oxygen in the TiO₂ lattice and oxygen in surface hydroxyl groups or adsorbed water. researchgate.netmdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. tascon.eu For this compound, XPS is instrumental in determining the precise nature of the titanium and oxygen species on the surface, which is critical for understanding its reactivity and interaction with other materials.

In a typical XPS analysis of a titanium alkoxide like this compound, the sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be calculated from their kinetic energy, and this binding energy is unique to each element. Furthermore, shifts in the binding energy, known as chemical shifts, provide information about the oxidation state and local chemical environment of the element. researchgate.net

For this compound, the high-resolution XPS spectrum of the Ti 2p region is of particular interest. The Ti 2p spectrum is expected to show a doublet, consisting of the Ti 2p3/2 and Ti 2p1/2 peaks, due to spin-orbit coupling. The position of the Ti 2p3/2 peak is a key indicator of the oxidation state of titanium. xpsfitting.com In organotitanates where titanium is in the +4 oxidation state, the Ti 2p3/2 peak is typically observed in the binding energy range of 458.5 to 459.0 eV. ucl.ac.uk For instance, in a study on titanium butoxide, a similar titanium alkoxide, the Ti 2p3/2 peak maximum was reported at 458.5 eV, confirming the Ti(IV) oxidation state. ucl.ac.uk Any deviation from this range could indicate the presence of reduced titanium species (Ti³⁺ or Ti²⁺) or the formation of different titanium-oxygen bonding environments on the surface. xpsfitting.com

The O 1s spectrum provides insights into the different oxygen environments within the molecule. For this compound, one would expect to resolve components corresponding to the titanium-oxygen (Ti-O) bonds of the orthotitanate core and the carbon-oxygen (C-O) bonds of the isooctyl groups. The C 1s spectrum can similarly be deconvoluted to identify the different carbon environments, such as C-C and C-O bonds. ucl.ac.uk

A hypothetical high-resolution XPS analysis of a thin film of this compound might yield the following binding energy data:

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| Ti 2p3/2 | 458.7 | Ti(IV) in Ti-O-C environment |

| Ti 2p1/2 | 464.5 | Ti(IV) in Ti-O-C environment |

| O 1s | 530.2 | Ti-O-C |

| O 1s | 532.8 | C-O-Ti |

| C 1s | 284.8 | Adventitious Carbon (Reference) |

| C 1s | 286.3 | C-O |

| C 1s | 285.0 | C-C/C-H |

This data would confirm the elemental composition and the expected chemical states of titanium, oxygen, and carbon on the surface of the this compound film.

Secondary Ion Mass Spectrometry (SIMS) and Auger Electron Spectroscopy (AES) for Depth Profiling

While XPS provides detailed chemical information about the immediate surface, Secondary Ion Mass Spectrometry (SIMS) and Auger Electron Spectroscopy (AES) are powerful techniques for depth profiling, allowing for the elemental analysis as a function of depth into the material. rsc.org This is particularly useful for analyzing thin films or surface-modified materials involving this compound.

Secondary Ion Mass Spectrometry (SIMS) is a technique that analyzes the composition of a solid surface and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. mdpi.com The mass-to-charge ratio of these secondary ions is measured with a mass spectrometer to determine the elemental, isotopic, or molecular composition of the surface. For depth profiling, the primary ion beam is used to etch a crater into the sample, and the composition of the bottom of the crater is continuously monitored as a function of time, which can be correlated to depth. acs.org

In the context of this compound coatings, SIMS can be used to:

Determine the thickness of the coating: By monitoring the titanium signal as a function of sputtering time, the interface between the coating and the substrate can be identified.

Investigate elemental distribution: The distribution of titanium, oxygen, and carbon within the film can be mapped.

Detect impurities and contaminants: SIMS is highly sensitive and can detect trace elements that may be present within the coating or at the interface. acs.org

A hypothetical SIMS depth profile of a this compound coating on a silicon substrate would show a high intensity of Ti⁺, O⁻, and various CₓHᵧ⁺ fragments in the coating layer, which would then decrease as the silicon substrate is reached, at which point the Si⁺ signal would increase.

Auger Electron Spectroscopy (AES) is another surface-sensitive analytical technique used for determining the elemental composition of a sample surface. rsc.org In AES, a primary electron beam is used to excite the atoms in the sample, causing them to emit Auger electrons with characteristic kinetic energies. The energies of these Auger electrons are unique to the elements from which they were emitted. Similar to SIMS, AES can be combined with ion sputtering to perform depth profiling. rsc.org

For this compound, AES depth profiling can provide:

Quantitative elemental composition: AES can provide quantitative information about the atomic concentration of titanium, oxygen, and carbon as a function of depth.

High spatial resolution mapping: With a focused electron beam, AES can be used to create elemental maps of the surface with high spatial resolution.

A representative AES depth profile of a this compound film would display the atomic concentrations of Ti, O, and C through the film thickness, revealing the film's stoichiometry and uniformity.

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| SIMS | Elemental and molecular information with high sensitivity, depth profiling. | Film thickness, elemental distribution, trace impurity detection. |

| AES | Quantitative elemental composition, high spatial resolution mapping, depth profiling. | Stoichiometry of films, uniformity of coating, interface analysis. |

Computational Chemistry and Molecular Modeling of this compound Systems

Computational chemistry and molecular modeling have become indispensable tools in materials science, offering insights into the electronic structure, reactivity, and dynamic behavior of molecules at the atomic level. For this compound, these methods can predict properties and reaction mechanisms that are difficult or impossible to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. etasr.com DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound.

By solving the Kohn-Sham equations, DFT can be used to determine:

Optimized molecular geometry: The most stable three-dimensional arrangement of atoms in the this compound molecule can be calculated.

Electronic properties: Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Reactivity descriptors: DFT can be used to calculate various reactivity descriptors, such as electronegativity, hardness, and the Fukui function, which help in predicting the sites of electrophilic and nucleophilic attack. mdpi.com

For instance, DFT studies on similar titanium alkoxides have been used to investigate their hydrolysis and condensation reactions, which are fundamental to their application in sol-gel processes. researchgate.net These calculations can elucidate the reaction pathways and transition states involved in the formation of titanium dioxide from these precursors.

A hypothetical DFT calculation for this compound might yield the following electronic properties:

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

Molecular Dynamics Simulations for Solvation and Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of this compound in solution or at interfaces. mdpi.com

In the context of this compound, MD simulations can be used to study:

Solvation structure: The arrangement of solvent molecules around a this compound molecule can be simulated, providing insights into its solubility and interactions with the solvent.

Interfacial behavior: The adsorption and orientation of this compound molecules on a substrate surface can be modeled. This is crucial for understanding its role as a coupling agent or adhesion promoter. nih.gov

Diffusion and transport properties: The diffusion coefficient of this compound in a given medium can be calculated, which is important for understanding its transport to a reaction site.

For example, MD simulations could be employed to model the interaction of this compound with a hydroxylated silica (B1680970) surface. The simulations would reveal the preferred binding modes and the strength of the interaction, which are key factors in its performance as a coupling agent. uakron.edu

Predictive Modeling of Reaction Pathways and Catalytic Cycles

Predictive modeling, often employing a combination of quantum mechanics (like DFT) and molecular mechanics, can be used to elucidate complex reaction mechanisms and catalytic cycles involving this compound. nih.gov This is particularly relevant for its use as a catalyst or catalyst precursor.

By mapping the potential energy surface of a reaction, computational models can:

Identify reaction intermediates and transition states: The structures and energies of all species involved in a reaction can be calculated.

Determine reaction barriers: The activation energies for different reaction steps can be computed, allowing for the identification of the rate-determining step.

Elucidate the role of the catalyst: The way in which the titanium center activates substrates and facilitates bond-breaking and bond-forming processes can be understood in detail. nih.gov

For example, in a transesterification reaction catalyzed by this compound, predictive modeling could be used to explore the coordination of the ester and alcohol to the titanium center, the formation of the tetrahedral intermediate, and the final product release. researchgate.net This level of mechanistic detail is invaluable for designing more efficient catalysts and optimizing reaction conditions.

Emerging Research Frontiers and Future Perspectives for Tetraisooctyl Orthotitanate Chemistry